Dielaidoylphosphatidylethanolamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

16777-83-6 |

|---|---|

Molecular Formula |

C41H78NO8P |

Molecular Weight |

744.0 g/mol |

IUPAC Name |

[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |

InChI |

InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17+,20-18+ |

InChI Key |

MWRBNPKJOOWZPW-XPWSMXQVSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C/CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Dielaidoylphosphatidylethanolamine (DEPE): A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dielaidoylphosphatidylethanolamine (DEPE) is a specific type of phosphatidylethanolamine (B1630911) (PE), a class of phospholipids (B1166683) that are major components of biological membranes. As amphipathic molecules, PEs consist of a hydrophilic headgroup and a hydrophobic tail, allowing them to form lipid bilayers. DEPE is characterized by the presence of two elaidic acid acyl chains. Elaidic acid is the trans isomer of oleic acid, a monounsaturated omega-9 fatty acid. The trans configuration of the fatty acid chains in DEPE influences its packing properties within a membrane, leading to a higher phase transition temperature compared to its cis isomer counterpart, dioleoylphosphatidylethanolamine (DOPE). This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for DEPE.

Chemical Structure

This compound consists of a glycerol (B35011) backbone esterified at the sn-1 and sn-2 positions with elaidic acid, and a phosphoethanolamine moiety attached at the sn-3 position. The presence of the trans double bond in the elaidic acid chains results in a more linear and rigid structure compared to the kinked structure of oleic acid.

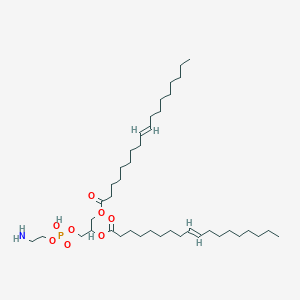

Caption: Chemical structure of this compound (DEPE).

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C41H78NO8P |

| Molecular Weight | 744.04 g/mol |

| IUPAC Name | (2R)-3-[[2-(azaneyl)ethoxy]-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl (E)-octadec-9-enoate |

| CAS Number | 16777-83-6 |

| Appearance | White to off-white powder |

| Phase Transition Temperature (Tm) | 38-60 °C (Lamellar gel to lamellar liquid crystalline) |

| Melting Point | Not available. For comparison, the melting point of dioleoylphosphatidylethanolamine (DOPE) is -16 °C. The melting point of dipalmitoylphosphatidylethanolamine is 63 °C. |

| Density | Not available. |

| Solubility | Soluble in organic solvents such as chloroform (B151607), ethanol, acetone, and benzene. Insoluble in water. For comparison, DOPE is soluble in chloroform at approximately 3.3 mg/mL and sparingly soluble in aqueous solutions. |

Experimental Protocols

Synthesis of DEPE Liposomes by Thin-Film Hydration

A common method for preparing liposomes from DEPE is the thin-film hydration technique.

Caption: Workflow for DEPE liposome (B1194612) synthesis via thin-film hydration.

Methodology:

-

Dissolution: this compound is dissolved in a suitable organic solvent, typically chloroform, in a round-bottom flask.

-

Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform film of the lipid on the inner surface of the flask.

-

Hydration: The lipid film is hydrated with an aqueous buffer of choice (e.g., phosphate-buffered saline, Tris buffer) by rotating the flask. This step is typically performed at a temperature above the phase transition temperature of DEPE to ensure proper hydration.

-

Vesicle Formation: The hydrated lipid suspension, which contains multilamellar vesicles (MLVs), is then subjected to mechanical disruption, such as vortexing or sonication, to facilitate the formation of smaller vesicles.

-

Extrusion: To obtain a homogenous population of unilamellar vesicles of a specific size, the MLV suspension is repeatedly passed through polycarbonate filters with a defined pore size using an extruder.

Analysis of DEPE

1. Thin-Layer Chromatography (TLC)

TLC is a simple and rapid method for the qualitative analysis of DEPE and to assess its purity.

Protocol:

-

Stationary Phase: Silica (B1680970) gel plates are commonly used.

-

Mobile Phase: A mixture of chloroform, methanol (B129727), and water (e.g., 65:25:4, v/v/v) is a typical solvent system for separating phospholipids.

-

Sample Application: A small spot of the DEPE solution is applied to the baseline of the TLC plate.

-

Development: The plate is placed in a chromatography chamber containing the mobile phase. The solvent moves up the plate by capillary action, separating the components based on their polarity.

-

Visualization: The separated spots can be visualized using iodine vapor, phosphomolybdic acid spray followed by heating, or specific stains for phospholipids like the Dittmer-Lester reagent.

2. High-Performance Liquid Chromatography (HPLC)

HPLC provides a more quantitative and high-resolution analysis of DEPE.

Protocol:

-

Column: A normal-phase silica column or a reversed-phase C18 column can be used.

-

Mobile Phase: For normal-phase HPLC, a gradient of solvents like hexane/isopropanol/water is often employed. For reversed-phase HPLC, a gradient of methanol/water or acetonitrile/water is common.

-

Detection: An Evaporative Light Scattering Detector (ELSD) is frequently used for the detection of lipids as they lack a strong UV chromophore. Mass spectrometry (LC-MS) can also be coupled to HPLC for identification and quantification.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ³¹P NMR spectroscopy are powerful tools for the structural elucidation of DEPE.

Protocol:

-

Sample Preparation: DEPE is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or a mixture of CDCl₃ and deuterated methanol (CD₃OD).

-

¹H NMR: Provides information on the proton environment, confirming the presence of the fatty acid chains and the ethanolamine (B43304) headgroup.

-

³¹P NMR: Gives a characteristic signal for the phosphate (B84403) group, which can be used to identify and quantify the phospholipid.

4. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of DEPE, confirming its identity.

Protocol:

-

Ionization Techniques: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques for analyzing phospholipids.

-

Analysis: The mass spectrum will show the molecular ion of DEPE. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information about the fatty acid chains and the headgroup.

Biological Roles and Signaling Pathways of Phosphatidylethanolamines

While specific signaling pathways directly initiated by DEPE are not well-documented, phosphatidylethanolamines (PEs) as a class play crucial roles in various cellular processes.

Caption: General biological roles of phosphatidylethanolamines.

Phosphatidylethanolamines are integral to:

-

Membrane Structure and Dynamics: The small headgroup of PE induces negative curvature in membranes, which is crucial for processes like membrane fusion and fission.

-

Mitochondrial Function: PEs are abundant in the inner mitochondrial membrane and are essential for maintaining the activity of the electron transport chain and overall mitochondrial biogenesis.

-

Autophagy: PEs are involved in the formation of autophagosomes, the key structures in the cellular degradation and recycling process of autophagy.

-

Precursor for Other Lipids: PEs can be methylated to form phosphatidylcholine (PC) in the liver. They are also precursors for the synthesis of N-acylphosphatidylethanolamines (NAPEs), which are then cleaved to produce N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide.

Furthermore, phosphatidylethanolamine-binding proteins (PEBPs) are a family of proteins that can interact with PEs and are involved in regulating various signaling pathways, including the Raf/MEK/ERK (MAPK) and AKT pathways, which are often dysregulated in cancer. While this does not represent a direct signaling role for DEPE, it highlights the importance of the broader PE class in cellular communication.

The Biophysical Landscape of Dielaidoylphosphatidylethanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dielaidoylphosphatidylethanolamine (DEPE) is a synthetic phospholipid characterized by the presence of two elaidic acid acyl chains in the sn-1 and sn-2 positions of the glycerol (B35011) backbone. Elaidic acid is the trans isomer of oleic acid, and this stereochemistry imparts distinct physical properties to DEPE compared to its cis counterpart, dioleoylphosphatidylethanolamine (DOPE). These properties, particularly its phase behavior, are of significant interest in the fields of membrane biophysics and drug delivery. This technical guide provides an in-depth overview of the core physical characteristics of DEPE, detailed experimental protocols for their determination, and a visualization of its role in a key drug delivery mechanism.

Quantitative Physical Characteristics

The physical properties of DEPE are crucial for understanding its behavior in aqueous dispersions and its interactions within lipid bilayers. The trans configuration of its acyl chains allows for more efficient packing compared to cis-unsaturated lipids, resulting in a higher phase transition temperature.

| Physical Property | Value | Experimental Method |

| Molecular Weight | 744.04 g/mol | Mass Spectrometry |

| Melting Point (Tm) | Not explicitly found; estimated to be similar to the Lβ to Lα transition. | Differential Scanning Calorimetry (DSC) |

| Gel to Liquid Crystalline Phase Transition (Lβ → Lα) | 38 - 40 °C | X-ray Scattering |

| Lamellar to Hexagonal Phase Transition (Lα → HII) | 65.5 °C (at lipid concentrations < 100 mg/mL)[1] | Differential Scanning Calorimetry (DSC) |

| Solubility | Chloroform (B151607): SolubleMethanol: Soluble (may require co-solvents for high concentrations)Water: Insoluble (forms dispersions) | Not explicitly found; based on the properties of similar phospholipids (B1166683). |

| Critical Micelle Concentration (CMC) | Not applicable; forms bilayers at very low concentrations. | Not applicable |

Note on Melting Point and Solubility: A specific melting point for pure DEPE was not found in the reviewed literature. For phospholipids, the main phase transition temperature from the gel (Lβ) to the liquid crystalline (Lα) phase is often considered analogous to the melting point. The solubility of DEPE is characteristic of amphipathic lipids; it is soluble in nonpolar organic solvents like chloroform and less so in polar solvents like methanol, often requiring a mixture of the two for effective solubilization.[2][3] In aqueous solutions, DEPE is insoluble and will self-assemble into larger structures like liposomes or other phases.

Note on Critical Micelle Concentration (CMC): Unlike detergents that form micelles, phospholipids like DEPE predominantly form bilayer structures (lamellar phases) in aqueous environments. The concentration at which these structures form is typically very low, in the nanomolar to micromolar range, and is not referred to as a CMC.

Experimental Protocols

Determination of Phase Transition Temperatures by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material. For lipids, it is the gold standard for determining phase transition temperatures and enthalpies.[4][5][6][7][8]

Methodology:

-

Sample Preparation:

-

Accurately weigh 1-5 mg of DEPE into a DSC sample pan.

-

Add a sufficient amount of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to fully hydrate (B1144303) the lipid. The lipid concentration can influence the transition temperature.[1]

-

Seal the pan hermetically to prevent solvent evaporation during the experiment.

-

Prepare an identical reference pan containing the same buffer.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC instrument.

-

Equilibrate the system at a starting temperature well below the expected transition temperature (e.g., 10°C).

-

-

Data Acquisition:

-

Heat the sample and reference pans at a constant rate (e.g., 1-5°C/min). The scan rate can affect the observed transition temperature.[1]

-

Record the differential heat flow between the sample and reference as a function of temperature.

-

The phase transition will be observed as an endothermic peak on the thermogram. The peak maximum corresponds to the phase transition temperature (Tm or Th).

-

Perform multiple heating and cooling cycles to check for thermal reversibility and reproducibility.

-

-

Data Analysis:

-

The onset temperature, peak temperature, and enthalpy of the transition (area under the peak) are calculated using the instrument's software.

-

The main gel-to-liquid-crystalline phase transition (Tm) and the lamellar-to-hexagonal phase transition (Th) can be identified by their characteristic temperatures.

-

Characterization of Lipid Phases by X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique to determine the structural organization of lipid assemblies in aqueous dispersions. It allows for the identification of different lipid phases (e.g., lamellar, hexagonal, cubic) and the determination of their structural parameters.[9][10][11][12][13]

Methodology:

-

Sample Preparation:

-

Prepare a hydrated DEPE sample (typically 20-50 wt% lipid in buffer) in a temperature-controlled sample holder or a sealed capillary tube.

-

Ensure the sample is homogenous and free of air bubbles.

-

-

Instrument Setup:

-

Mount the sample in an X-ray diffractometer equipped with a temperature-controlled stage.

-

Use a monochromatic X-ray source (e.g., Cu Kα radiation).

-

Position a 2D detector to collect the scattered X-rays.

-

-

Data Acquisition:

-

Equilibrate the sample at the desired temperature.

-

Expose the sample to the X-ray beam for a sufficient time to obtain a good signal-to-noise ratio.

-

Collect the diffraction pattern.

-

Data can be collected at various temperatures to observe phase transitions.

-

-

Data Analysis:

-

The diffraction pattern will show a series of rings or peaks corresponding to the repeating structures within the lipid assembly.

-

The positions of the diffraction peaks are related to the lattice spacing (d) of the lipid phase via Bragg's law (nλ = 2d sinθ).

-

The ratio of the d-spacings is characteristic of the lipid phase:

-

Lamellar (Lα, Lβ): Ratios of 1, 1/2, 1/3, ...

-

Hexagonal (HII): Ratios of 1, 1/√3, 1/2, 1/√7, ...

-

Cubic: More complex series of ratios depending on the cubic lattice type.

-

-

The lattice parameter of the phase can be calculated from the d-spacings.

-

Role in Drug Delivery: Endosomal Escape Mechanism

Phosphatidylethanolamines, including DEPE, are of particular interest in drug delivery due to their ability to facilitate the release of therapeutic cargo from endosomes into the cytoplasm. This is a critical step for the efficacy of many nanomedicines, particularly those carrying nucleic acids. The proposed mechanism involves a pH-triggered phase transition of the lipid from a lamellar to a non-lamellar (hexagonal) phase within the acidic environment of the endosome.

Caption: Proposed mechanism of DEPE-mediated endosomal escape of a lipid nanoparticle.

The diagram illustrates the process whereby a lipid nanoparticle containing DEPE is internalized by a cell via endocytosis. As the endosome matures and its internal pH drops, the ethanolamine (B43304) headgroup of DEPE becomes protonated. This change in charge and hydration status reduces the effective headgroup size, promoting a transition from the lamellar bilayer to a non-bilayer inverted hexagonal (HII) phase. The HII phase is fusogenic and can disrupt the endosomal membrane, leading to the release of the encapsulated cargo into the cytoplasm.

Experimental Workflow for Lipid Nanoparticle Formulation and Characterization

The formulation of DEPE-containing lipid nanoparticles (LNPs) for drug delivery studies typically involves a rapid mixing process to induce self-assembly, followed by purification and characterization.

References

- 1. Lipid concentration affects the kinetic stability of this compound bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. avantiresearch.com [avantiresearch.com]

- 4. LIPID MAPS [lipidmaps.org]

- 5. The influence of fatty acid unsaturation and physical properties of microsomal membrane phospholipids on UDP-glucuronyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 7. Polymeric Micelles of PEG-PE as Carriers of All-Trans Retinoic Acid for Stability Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LIPID MAPS [lipidmaps.org]

- 9. [PDF] Trans fatty acid derived phospholipids show increased membrane cholesterol and reduced receptor activation as compared to their cis analogs. | Semantic Scholar [semanticscholar.org]

- 10. AVANTI POLAR LIPIDS [interchim.com]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

- 13. avantiresearch.com [avantiresearch.com]

The Pivotal Role of Dielaidoylphosphatidylethanolamine (DEPE) in the Structure and Function of Lipid Bilayers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dielaidoylphosphatidylethanolamine (DEPE) is a synthetic, trans-unsaturated phospholipid that serves as a valuable tool in the study of lipid bilayer properties and is a key component in the formulation of advanced drug delivery systems. Its unique molecular geometry, characterized by the trans-double bond in its acyl chains, imparts distinct physicochemical characteristics to lipid membranes, influencing their phase behavior, stability, and fusogenic potential. This technical guide provides an in-depth exploration of the function of DEPE in lipid bilayers, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to support researchers and professionals in membrane biophysics and pharmaceutical development.

Core Functions and Properties of DEPE in Lipid Bilayers

DEPE's primary role in lipid bilayers stems from its molecular shape and its propensity to form non-lamellar structures under specific conditions. Unlike their cylinder-shaped phosphatidylcholine (PC) counterparts, phosphatidylethanolamines (PEs) like DEPE have a smaller headgroup relative to their acyl chains, resulting in a cone-like molecular shape.[1][2] This geometry is a critical determinant of membrane curvature and is instrumental in biological processes such as membrane fusion and fission.[1][2]

The presence of the elaidoyl (trans-C18:1) chains in DEPE results in a higher phase transition temperature compared to its cis-isomer, dioleoylphosphatidylethanolamine (DOPE). This is because the trans-double bond allows for a more extended and ordered packing of the acyl chains, similar to saturated lipids.

Promotion of Non-Lamellar Phases

One of the most significant functions of DEPE is its tendency to induce the formation of non-lamellar phases, particularly the inverted hexagonal (HII) phase.[1] In this phase, the lipids are arranged in cylindrical micelles with the polar headgroups facing an aqueous core and the hydrocarbon tails extending outwards. The transition from the lamellar (Lα) phase, which forms the basis of the cell membrane, to the HII phase is a critical event in processes like membrane fusion.[1][3] The ability of DEPE and other cone-shaped lipids to promote negative membrane curvature is crucial for the formation of fusion intermediates.[4][5]

Modulation of Membrane Stability and Permeability

The phase behavior of DEPE directly impacts the stability and permeability of lipid bilayers. As the temperature approaches the Lα to HII transition temperature (TH), the bilayer becomes destabilized, leading to a massive enhancement in the rate of leakage of encapsulated contents.[3] This property is harnessed in the design of temperature-sensitive liposomes for targeted drug delivery. The incorporation of DEPE into liposomal formulations can render them stable at physiological temperature but leaky at slightly elevated temperatures, such as those found in tumor microenvironments.

Quantitative Data on DEPE-Containing Lipid Bilayers

The following tables summarize key quantitative data related to the physical properties of DEPE in lipid bilayers.

| Property | Value | Conditions | Reference |

| Lamellar Gel (Lβ) to Lamellar Liquid Crystalline (Lα) Phase Transition Temperature (Tm) | ~38 °C | Pure DEPE | [1] |

| Lamellar Liquid Crystalline (Lα) to Inverted Hexagonal (HII) Phase Transition Temperature (TH) | ~66 °C | Pure DEPE | [1] |

| Repeat Distance (Lβ phase) | ~6.4 nm | Up to 38 °C | [1] |

| Repeat Distance (Lα phase) | 5.48 nm to 5.11 nm | 38 °C to 66 °C | [1] |

Table 1: Phase Transition Temperatures and Structural Parameters of Pure DEPE Bilayers.

| Stabilizer | Molar Concentration Required to Abolish Lα/HII Transition | Lipid System | Reference |

| N-biotinyl-PE | As low as 2 mol% | DEPE | [6] |

Table 2: Effect of Stabilizing Lipids on the Phase Behavior of DEPE.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of DEPE-containing lipid bilayers. Below are protocols for key experiments.

Protocol 1: Determination of Phase Transition Temperatures by Differential Scanning Calorimetry (DSC)

Objective: To measure the gel-to-liquid crystalline (Tm) and lamellar-to-hexagonal (TH) phase transition temperatures of DEPE-containing liposomes.

Materials:

-

This compound (DEPE)

-

Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Differential Scanning Calorimeter

Methodology:

-

Liposome (B1194612) Preparation:

-

Dissolve a known amount of DEPE in a suitable organic solvent (e.g., chloroform/methanol mixture).

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the desired buffer by vortexing to form multilamellar vesicles (MLVs).

-

-

DSC Analysis:

-

Transfer a precise amount of the liposome suspension to an aluminum DSC pan and seal it.

-

Use an identical pan containing only the buffer as a reference.

-

Place both pans in the DSC instrument.

-

Equilibrate the sample at a temperature below the expected Tm.

-

Scan the temperature at a controlled rate (e.g., 1-5 °C/min) over the desired range, ensuring it encompasses both Tm and TH.

-

Record the heat flow as a function of temperature. The peaks in the thermogram correspond to the phase transitions.

-

Protocol 2: Characterization of Lipid Phases by Small-Angle X-ray Scattering (SAXS)

Objective: To identify the lipid phase (e.g., lamellar, hexagonal) and determine its structural parameters.

Materials:

-

DEPE-containing liposome suspension

-

Capillary tube for sample loading

-

SAXS instrument with a temperature-controlled sample holder

Methodology:

-

Sample Preparation:

-

Concentrate the liposome suspension to a suitable lipid concentration.

-

Load the sample into a thin-walled glass or quartz capillary tube and seal the ends.

-

-

SAXS Measurement:

-

Mount the capillary in the temperature-controlled sample holder of the SAXS instrument.

-

Equilibrate the sample at the desired temperature.

-

Expose the sample to a collimated X-ray beam.

-

Collect the scattered X-rays on a 2D detector.

-

-

Data Analysis:

-

Integrate the 2D scattering pattern to obtain a 1D profile of intensity versus the scattering vector, q (q = 4πsin(θ)/λ, where 2θ is the scattering angle and λ is the X-ray wavelength).

-

For a lamellar phase, the scattering peaks will be in the ratio 1:2:3...

-

For an inverted hexagonal (HII) phase, the peaks will be in the ratio 1:√3:√4:√7...

-

The repeat distance (d) of the phase can be calculated from the position of the first-order peak (q1) using the formula d = 2π/q1.

-

Signaling Pathways and Experimental Workflows

The function of DEPE in lipid bilayers is often elucidated through its role in dynamic cellular processes and its application in drug delivery.

Caption: Phase transitions of pure DEPE with increasing temperature.

The cone-like shape of DEPE is a key driver of membrane fusion, a process fundamental to many biological events, including viral entry and neurotransmitter release.

Caption: Role of DEPE in promoting membrane fusion intermediates.

In the realm of drug delivery, DEPE is a critical component in the formulation of liposomes, particularly those designed for triggered release.

Caption: General workflow for preparing DEPE-containing liposomes.

Conclusion

This compound is a phospholipid with profound effects on the structure and function of lipid bilayers. Its ability to promote non-lamellar phases, modulate membrane stability, and participate in fusion events makes it an invaluable tool for biophysical research and a key excipient in the development of sophisticated drug delivery vehicles. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals to explore and harness the unique properties of DEPE in their respective fields. A thorough understanding of DEPE's behavior is essential for the rational design of model membranes and the optimization of lipid-based nanoparticles for therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Destabilization of phosphatidylethanolamine liposomes at the hexagonal phase transition temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Lipid Phase Control and Secondary Structure of Viral Fusion Peptides Anchored in Monoolein Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bilayer stabilization of phosphatidylethanolamine by N-biotinylphosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Interaction of Dielaidoylphosphatidylethanolamine with Cholesterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biophysical interactions between dielaidoylphosphatidylethanolamine (DEPE), a trans-monounsaturated phosphatidylethanolamine, and cholesterol, a critical component of mammalian cell membranes. Understanding this interaction is pivotal for elucidating membrane structure and function, particularly in the context of lipid raft formation, membrane fluidity, and the development of lipid-based drug delivery systems. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the underlying molecular processes and experimental workflows.

Introduction

The plasma membranes of eukaryotic cells are complex assemblies of lipids and proteins, where specific interactions between different molecular species give rise to functional microdomains known as lipid rafts. Cholesterol, with its rigid sterol ring structure, plays a crucial role in modulating the physical state of the lipid bilayer, influencing its fluidity, thickness, and permeability. Phosphatidylethanolamines (PEs) are a major class of phospholipids (B1166683) found in biological membranes, and their interactions with cholesterol are of significant interest. This compound (DEPE) is a synthetic PE containing two trans-monounsaturated elaidoyl (18:1t) acyl chains. The trans-double bond confers a more linear, "saturated-like" conformation to the acyl chains compared to their cis-isomers, leading to distinct packing properties within the membrane. This guide focuses on the specific interactions between DEPE and cholesterol, providing a detailed analysis of their thermotropic behavior and the methodologies used to study these interactions.

Quantitative Data: Thermotropic Behavior of DEPE-Cholesterol Mixtures

Differential Scanning Calorimetry (DSC) is a powerful technique to study the phase behavior of lipid bilayers. It measures the heat flow associated with thermally induced transitions, such as the gel-to-liquid crystalline phase transition (Tm). The interaction of cholesterol with DEPE has a profound effect on this transition.

A comparative study using high-sensitivity differential scanning calorimetry has shown that the incorporation of cholesterol into DEPE bilayers significantly alters their thermotropic properties. In pure DEPE bilayers, the gel to liquid-crystalline phase transition is a highly cooperative event characterized by a sharp endothermic peak. As cholesterol is incorporated, this transition becomes broader and less energetic. At a concentration of 50 mol% cholesterol, the cooperative chain-melting phase transition of DEPE is almost or completely abolished. This indicates a high degree of miscibility and interaction between DEPE and cholesterol in the liquid-crystalline state.

| Cholesterol (mol%) | Phase Transition Temperature (Tm) | Enthalpy of Transition (ΔH) | Observations |

| 0 | ~37 °C | High | Sharp, cooperative transition |

| Increasing concentrations | Decreases and broadens | Decreases significantly | Loss of cooperativity |

| 50 | Not detectable | Approaching zero | Abolition of the main phase transition[1] |

Table 1: Summary of the Effect of Cholesterol on the Thermotropic Properties of this compound (DEPE) Bilayers. Data is synthesized from descriptive accounts in the literature[1]. Precise numerical values for intermediate cholesterol concentrations require access to the original raw data, which is not available in the cited source.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible study of lipid-cholesterol interactions. The following sections provide representative methodologies for key biophysical techniques. While the DSC protocol is directly applicable to DEPE-cholesterol studies, the protocols for NMR, X-ray diffraction, and fluorescence spectroscopy are based on studies of closely related lipid systems and are presented as guiding frameworks due to the limited availability of detailed procedures specifically for DEPE.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermotropic phase behavior of DEPE/cholesterol mixtures.

Methodology based on studies of phospholipid-cholesterol interactions[2][3]:

-

Sample Preparation:

-

Appropriate amounts of DEPE and cholesterol are dissolved in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) to achieve the desired molar ratios.

-

The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass tube.

-

The lipid film is further dried under high vacuum for at least 2 hours to remove any residual solvent.

-

The lipid film is hydrated with an appropriate buffer (e.g., 50 mM KCl) by vortexing at a temperature above the Tm of the pure lipid.

-

The resulting multilamellar vesicle (MLV) suspension is subjected to several freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing in a warm water bath) to ensure homogeneity.

-

-

DSC Measurement:

-

A known amount of the lipid dispersion is loaded into an aluminum DSC pan. An equal volume of the buffer is loaded into a reference pan.

-

The pans are sealed and placed in the calorimeter.

-

The samples are scanned over a desired temperature range (e.g., 0°C to 60°C) at a controlled scan rate (e.g., 1°C/min). Both heating and cooling scans are typically recorded.

-

The instrument records the differential heat flow between the sample and reference pans as a function of temperature.

-

-

Data Analysis:

-

The resulting thermogram (heat flow vs. temperature) is analyzed to determine the phase transition temperature (Tm), which is the temperature at the peak of the endotherm, and the enthalpy of the transition (ΔH), which is the area under the peak.

-

The cooperativity of the transition can be assessed by the width of the peak at half-height.

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To investigate the effect of cholesterol on the order and dynamics of DEPE acyl chains and headgroups.

Representative Methodology (based on studies of DPPE and other phospholipids with cholesterol)[4][5]:

-

Sample Preparation (for oriented samples):

-

DEPE (selectively deuterated at a specific position on the acyl chain or headgroup) and cholesterol are co-dissolved in an organic solvent.

-

The lipid/cholesterol solution is spread onto thin glass plates.

-

The solvent is allowed to evaporate slowly, followed by drying under vacuum to form a uniform lipid film.

-

The plates are hydrated in a controlled humidity chamber at a temperature above the lipid phase transition.

-

The hydrated lipid films on the glass plates are stacked and sealed in an NMR tube.

-

-

NMR Spectroscopy:

-

²H NMR spectra are acquired on a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence.

-

Spectra are recorded as a function of temperature and cholesterol concentration.

-

The orientation of the sample with respect to the magnetic field can be varied to obtain angular-dependent spectra.

-

-

Data Analysis:

-

The quadrupolar splitting (Δνq) is measured from the separation of the two peaks in the Pake doublet spectrum.

-

The segmental order parameter (SCD) for a C-²H bond is calculated from the quadrupolar splitting. The order parameter provides a measure of the motional anisotropy of the C-²H bond vector with respect to the bilayer normal.

-

Changes in the order parameter profile along the acyl chain upon addition of cholesterol provide insights into the condensing and ordering effect of cholesterol.

-

X-ray Diffraction

Objective: To determine the structural parameters of DEPE/cholesterol bilayers, such as bilayer thickness and area per lipid.

Representative Methodology (based on studies of phospholipid-cholesterol bilayers)[6][7][8]:

-

Sample Preparation (for multilamellar vesicles):

-

MLVs of DEPE and cholesterol are prepared as described in the DSC protocol.

-

The lipid dispersion is centrifuged to form a pellet.

-

The pellet is transferred to a sample holder for X-ray diffraction analysis.

-

-

X-ray Diffraction Measurement:

-

Small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) patterns are recorded using a focused X-ray beam.

-

SAXS provides information about the lamellar repeat distance (d-spacing), which includes the bilayer thickness and the thickness of the inter-bilayer water layer.

-

WAXS provides information about the in-plane packing of the lipid acyl chains. A sharp reflection around 4.2 Å is indicative of a gel phase with tightly packed chains, while a broad, diffuse reflection around 4.5 Å is characteristic of a liquid-crystalline phase.

-

-

Data Analysis:

-

The lamellar d-spacing is determined from the positions of the Bragg peaks in the SAXS pattern.

-

Electron density profiles can be reconstructed from the intensities of the lamellar diffraction orders to determine the bilayer thickness.

-

The area per lipid molecule can be calculated from the bilayer thickness and the known molecular volumes of the components.

-

Fluorescence Spectroscopy

Objective: To probe the membrane fluidity and the formation of lipid domains in DEPE/cholesterol mixtures using fluorescent probes.

Representative Methodology (using Laurdan and DPH probes)[9][10]:

-

Sample Preparation:

-

Large unilamellar vesicles (LUVs) are prepared by extrusion of MLVs through polycarbonate filters of a defined pore size (e.g., 100 nm).

-

Fluorescent probes such as Laurdan or 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) are incorporated into the lipid mixture at a low molar ratio (e.g., 1:500 probe:lipid) during the initial dissolution step.

-

-

Fluorescence Measurements:

-

Laurdan Generalized Polarization (GP): Laurdan's emission spectrum is sensitive to the polarity of its environment, which changes with the degree of water penetration into the bilayer.

-

Emission spectra are recorded from 400 to 550 nm with excitation at 350 nm.

-

The GP value is calculated using the formula: GP = (I_440 - I_490) / (I_440 + I_490), where I_440 and I_490 are the emission intensities at 440 nm and 490 nm, respectively. Higher GP values indicate a more ordered, less hydrated environment.

-

-

DPH Fluorescence Anisotropy: DPH is a hydrophobic probe that partitions into the acyl chain region of the bilayer. Its rotational mobility is sensitive to the local viscosity or "fluidity" of the membrane.

-

Steady-state fluorescence anisotropy (r) is measured using vertically and horizontally polarized excitation and emission light.

-

Higher anisotropy values correspond to restricted rotational motion and thus a more ordered, less fluid membrane.

-

-

-

Data Analysis:

-

Changes in Laurdan GP and DPH anisotropy as a function of cholesterol concentration and temperature are analyzed to infer changes in membrane order and fluidity.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of DEPE-cholesterol interactions.

Conclusion

The interaction of this compound with cholesterol is characterized by a strong ordering effect of cholesterol on the DEPE bilayer. This is evident from the significant alterations in the thermotropic phase behavior, where the addition of cholesterol leads to the abolition of the cooperative gel-to-liquid crystalline phase transition. This behavior suggests a high degree of miscibility and the formation of a more ordered membrane state, likely a liquid-ordered (Lo) phase, at higher cholesterol concentrations. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuances of this interaction, which is fundamental to our understanding of membrane biophysics and has important implications for the design of lipid-based nanoparticles and other drug delivery vehicles. Further studies employing techniques such as solid-state NMR and X-ray diffraction would provide more detailed molecular-level insights into the structural rearrangements occurring within DEPE-cholesterol membranes.

References

- 1. Cholesterol interacts with all of the lipid in bilayer membranes. Implications for models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DSC and EPR investigations on effects of cholesterol component on molecular interactions between paclitaxel and phospholipid within lipid bilayer membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A solid-state NMR study of phospholipid-cholesterol interactions: sphingomyelin-cholesterol binary systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solid-state NMR spectroscopy to study protein-lipid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. The Effect of Cholesterol on Short- and Long-Chain Monounsaturated Lipid Bilayers as Determined by Molecular Dynamics Simulations and X-Ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of Lipid Raft Disruptors on Cell Membrane Fluidity Studied by Fluorescence Spectroscopy | MDPI [mdpi.com]

The Intrinsic Drive to Bend: A Technical Guide to the Spontaneous Curvature of DEPE-Containing Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular membranes, the geometry of the lipid bilayer is a critical determinant of biological function. Beyond simply forming a barrier, membranes dynamically bend and reshape to facilitate essential processes such as vesicle trafficking, cell division, and signal transduction. A key physical parameter governing this behavior is the spontaneous curvature of the constituent lipid monolayers. This technical guide provides an in-depth exploration of the spontaneous curvature of membranes containing 1,2-dierucoyl-sn-glycero-3-phosphoethanolamine (B1505071) (DEPE), a phosphatidylethanolamine (B1630911) (PE) with long, saturated acyl chains. Understanding the biophysical properties of DEPE is crucial for researchers in drug development, particularly in the design of lipid-based nanoparticle delivery systems where membrane curvature can influence stability, fusogenicity, and cargo release.

Phosphatidylethanolamines, as a class of lipids, are known to impart negative curvature to membranes.[1][2] Their smaller headgroup relative to the cross-sectional area of their acyl chains gives them a "cone-like" molecular shape, predisposing the membrane to curve away from the aqueous phase.[1] This intrinsic property is fundamental to the formation of non-lamellar structures, such as the inverted hexagonal (HII) phase, which are intermediates in membrane fusion and fission events.[3]

This guide will synthesize the available data on the phase behavior of DEPE, detail the experimental methodologies used to characterize lipid curvature, and provide a comparative analysis of DEPE's properties in the context of other well-studied phospholipids.

Quantitative Analysis of DEPE Phase Behavior and Spontaneous Curvature

Key experimental findings for DEPE are summarized below:

| Parameter | Value | Experimental Conditions | Significance |

| Lamellar (Lα) to Inverted Hexagonal (HII) Phase Transition Temperature (TH) | 61.0 ± 0.5°C | Aqueous dispersion | The ability to form an HII phase confirms that DEPE has a negative spontaneous curvature. The relatively high TH suggests this tendency is less pronounced than in PEs with shorter or unsaturated chains.[4] |

| Influence of Oleic Acid | Promotes HII phase formation | Mixture with DEPE | Demonstrates that the effective spontaneous curvature of a membrane can be modulated by the presence of other lipids. Oleic acid, with its kinked chain, increases the cross-sectional area of the hydrophobic region, favoring negative curvature.[5] |

| Influence of PAF and related lipids | Stabilizes the lamellar phase | Mixtures with DEPE at concentrations as low as 1 mol% | Indicates that lipids with a more cylindrical shape can counteract the negative curvature preference of DEPE, highlighting the principle of additive contributions to overall membrane curvature.[6] |

Comparative Spontaneous Curvature of Various Phospholipids

To contextualize the properties of DEPE, the following table presents the spontaneous curvature for a range of common phospholipids, determined using the "host-guest" method with a host lipid that readily forms the HII phase (e.g., DOPE). Spontaneous curvature (c₀) is the inverse of the radius of curvature (R₀) and is expressed in Å⁻¹. A negative value indicates a preference to curve away from the aqueous phase (propensity for HII phase formation).

| Lipid | Abbreviation | Spontaneous Curvature (c₀) (Å⁻¹) | Radius of Curvature (R₀) (Å) | Reference |

| 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine | DOPE | -0.033 | -30 | [7] |

| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine | POPE | -0.029 | -34 | [7] |

| 1,2-dioleoyl-sn-glycero-3-phosphocholine | DOPC | -0.012 | -83 | [7] |

| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | +0.010 | +100 | [7] |

| Egg Sphingomyelin | SM | -0.010 | -100 | [7] |

| Cholesterol | Chol | -0.050 | -20 | [7] |

Note: These values can vary slightly depending on the experimental conditions (temperature, buffer composition).

Based on its high TH, it can be inferred that the magnitude of the negative spontaneous curvature of DEPE is likely less than that of DOPE and POPE. The long, saturated erucoyl chains of DEPE pack more tightly than the unsaturated oleoyl (B10858665) chains of DOPE, which may slightly increase the effective headgroup area relative to the tail, thus reducing the "conical" shape.

Experimental Protocols for Determining Spontaneous Curvature

The primary methods for characterizing the spontaneous curvature of lipids involve inducing the formation of non-lamellar phases and analyzing their structural parameters, or visualizing the structure of lipid aggregates directly.

Small-Angle X-ray Scattering (SAXS)

SAXS is the most common technique for determining spontaneous curvature. It relies on measuring the diffraction pattern of X-rays scattered by a lipid sample, which provides information about the phase and dimensions of the lipid aggregates.

Methodology for HII Phase Analysis:

-

Sample Preparation:

-

A known quantity of the lipid (e.g., DEPE, or a mixture of a host lipid like DOPE and a guest lipid) is dissolved in an organic solvent (e.g., chloroform/methanol).

-

The solvent is evaporated under a stream of nitrogen to form a thin lipid film, followed by vacuum desiccation to remove residual solvent.

-

The lipid film is hydrated with a specific volume of buffer to achieve the desired water content. The sample is then subjected to multiple freeze-thaw cycles to ensure homogeneity.

-

The hydrated lipid paste is sealed in a thin-walled glass or quartz capillary.

-

-

Data Acquisition:

-

The capillary is mounted in a temperature-controlled sample holder in the SAXS instrument.

-

The sample is equilibrated at the desired temperature. For a lipid like DEPE, data would be collected at temperatures above its TH (e.g., >61°C) to ensure the formation of the HII phase.

-

A monochromatic X-ray beam is passed through the sample, and the scattered X-rays are detected by a 2D detector.

-

-

Data Analysis:

-

The 2D diffraction pattern is radially integrated to produce a 1D plot of intensity versus the scattering vector, q (q = 4πsin(θ)/λ, where 2θ is the scattering angle and λ is the X-ray wavelength).

-

For an HII phase, the positions of the Bragg peaks will follow a specific ratio (1, √3, √4, √7, ...).[8]

-

The lattice parameter (a), which is the distance between the centers of adjacent water channels, can be calculated from the position of the first peak (q₁₀) using the formula: a = 4π/(q₁₀√3).

-

By performing measurements at different hydration levels (osmotic stress), the radius of the water core and the lipid layer thickness can be determined. This data is then used in established models to calculate the spontaneous radius of curvature (R₀) at the pivotal plane (the surface within the monolayer where the area per lipid is constant upon bending).

-

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of lipid aggregates in a vitrified, near-native state. While not typically used for the primary determination of spontaneous curvature, it is an invaluable tool for confirming the phase of the lipid system (e.g., lamellar vesicles vs. HII phase) and for characterizing the morphology of liposomes.

Methodology for Liposome (B1194612) Visualization:

-

Liposome Preparation:

-

Sample Vitrification:

-

A small aliquot (3-4 µL) of the liposome suspension is applied to a TEM grid with a holey carbon film.

-

The grid is blotted with filter paper to create a thin aqueous film across the holes.

-

The grid is rapidly plunged into a cryogen (e.g., liquid ethane (B1197151) cooled by liquid nitrogen). This process, known as vitrification, freezes the sample so rapidly that water molecules do not have time to form ice crystals, thus preserving the native structure of the liposomes.[6]

-

-

Imaging:

-

The vitrified grid is transferred to a cryo-TEM under liquid nitrogen temperatures.

-

Images are recorded at low electron doses to minimize radiation damage to the sample.[11]

-

-

Analysis:

-

The resulting images are analyzed to determine the morphology, size distribution, and lamellarity of the liposomes. The presence of tubular structures would indicate the formation of non-lamellar phases. The curvature of the liposomes can be directly measured from the images.

-

Role of PE Spontaneous Curvature in Signaling Pathways

The intrinsic negative curvature of PEs, including DEPE, is not merely a physical curiosity but a critical factor in numerous cellular signaling events. While specific pathways directly implicating DEPE are not well-documented, the general role of PE-induced curvature is well-established.

Membrane curvature stress, arising from a mismatch between the spontaneous curvature of the lipids and the actual curvature of the membrane, can modulate the function of membrane proteins.[12] Many signaling proteins are activated upon binding to curved membrane surfaces.

General Mechanism of Curvature-Mediated Signaling:

-

Local Enrichment of PEs: Cellular processes can lead to a localized increase in the concentration of cone-shaped lipids like PE in one leaflet of the bilayer.

-

Induction of Curvature Stress: This enrichment creates a local region with a high propensity for negative curvature.

-

Recruitment/Activation of Proteins: Proteins with curvature-sensing domains (e.g., BAR domains) are recruited to these sites.[4] The curvature stress can also allosterically regulate the activity of transmembrane enzymes or receptors.

-

Downstream Signaling: The activated protein initiates a downstream signaling cascade.

-

Membrane Remodeling: The process often culminates in a membrane remodeling event, such as the formation of an endocytic vesicle, where the high curvature is accommodated.

This interplay is fundamental to processes like:

-

Endocytosis and Exocytosis: The formation of vesicles requires extreme membrane curvature, which is facilitated by lipids with high spontaneous curvature.[1]

-

Mitochondrial Dynamics: The inner mitochondrial membrane is highly curved, and PEs are abundant in this membrane, playing a role in its structure and function, including processes related to apoptosis.

-

Signal Platform Assembly: The formation of lipid rafts and other signaling microdomains can be influenced by the packing and curvature properties of the constituent lipids.[1]

Conclusion

1,2-dierucoyl-sn-glycero-3-phosphoethanolamine (DEPE) is a phospholipid that, like other PEs, possesses an intrinsic negative spontaneous curvature. This is evidenced by its ability to form an inverted hexagonal (HII) phase at elevated temperatures.[4] The relatively high lamellar-to-hexagonal phase transition temperature suggests that its tendency to induce curvature is more moderate than that of PEs with unsaturated acyl chains. This property, however, is tunable and can be significantly influenced by the presence of other lipids, such as oleic acid, which promote negative curvature.[5]

For researchers in drug development, the biophysical characteristics of DEPE are of considerable importance. Its moderate negative curvature could be leveraged to design liposomal formulations with a balance of stability at physiological temperatures and fusogenic potential under specific trigger conditions (e.g., local changes in lipid composition or temperature). The detailed experimental protocols for SAXS and cryo-TEM outlined in this guide provide a framework for the characterization of such DEPE-containing nanocarriers. A thorough understanding of the principles of spontaneous curvature is essential for rationally designing the next generation of lipid-based therapeutic delivery systems.

References

- 1. Overview of Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. youtube.com [youtube.com]

- 3. Effect of Phosphatidylethanolamine and Oleic Acid on Membrane Fusion: Phosphatidylethanolamine Circumvents the Classical Stalk Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Light scattering measurement and Avrami analysis of the lamellar to inverse hexagonal phase transition kinetics of the lipid DEPE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. store.astm.org [store.astm.org]

- 7. arxiv.org [arxiv.org]

- 8. Tutorial Liquid crystals [sastutorials.org]

- 9. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. pnas.org [pnas.org]

- 12. mdpi.com [mdpi.com]

Dielaidoylphosphatidylethanolamine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Dielaidoylphosphatidylethanolamine (DEPE), a synthetic phospholipid increasingly utilized in drug delivery systems and membrane research. Addressed to researchers, scientists, and drug development professionals, this document details the molecule's physicochemical properties, its critical role in membrane dynamics, and comprehensive experimental protocols for its application.

Core Physicochemical Properties of this compound

This compound, a diacyl-glycerophosphoethanolamine, is characterized by two elaidic acid acyl chains. Its molecular structure confers specific biophysical properties that are pivotal to its function in lipid bilayers.

| Property | Value | Reference |

| Chemical Formula | C41H78NO8P | [1] |

| Molecular Weight | 744.03 g/mol | [2] |

| IUPAC Name | [3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate | [1] |

| CAS Number | 16777-83-6 | [1] |

The Role of DEPE in Membrane Dynamics and Drug Delivery

Contrary to acting as a classical signaling molecule that initiates intracellular cascades, this compound's primary role in cellular processes is biophysical. Its cone-shaped molecular geometry is instrumental in promoting the formation of non-bilayer lipid structures, specifically the hexagonal HII phase. This ability to induce negative curvature in membranes is fundamental to its function in two key areas: membrane fusion and endosomal escape of therapeutic agents.

In the context of drug delivery, DEPE is often incorporated into liposomal formulations as a "helper lipid." When a liposome (B1194612) containing DEPE is taken up by a cell through endocytosis, the acidic environment of the endosome protonates the ethanolamine (B43304) headgroup of DEPE. This neutralizes its charge and enhances its propensity to form the hexagonal phase, leading to the destabilization of the endosomal membrane and the release of the encapsulated cargo into the cytoplasm.

Experimental Protocols

Detailed methodologies for the preparation and characterization of DEPE-containing liposomes and subsequent functional assays are provided below.

Protocol 1: Preparation of DEPE-Containing Liposomes by Thin-Film Hydration

This protocol describes the widely used thin-film hydration method for preparing liposomes incorporating DEPE.

Materials:

-

This compound (DEPE)

-

Other lipids (e.g., a cationic lipid like DOTAP for gene delivery, or a neutral lipid like DOPC)

-

Cholesterol (optional, for membrane stabilization)

-

Chloroform (B151607) or a chloroform/methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)

Procedure:

-

Lipid Film Formation:

-

Dissolve DEPE and other lipids in chloroform in a round-bottom flask.

-

Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the aqueous buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

-

Pass the suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder. This process yields large unilamellar vesicles (LUVs) with a relatively uniform size distribution.

-

Protocol 2: Physicochemical Characterization of DEPE-Containing Liposomes

It is crucial to characterize the prepared liposomes to ensure consistency and quality.

1. Size and Polydispersity Index (PDI) Measurement:

-

Technique: Dynamic Light Scattering (DLS).

-

Procedure: Dilute the liposome suspension in the hydration buffer and measure the hydrodynamic diameter and PDI using a DLS instrument. A PDI value below 0.2 indicates a monodisperse population.

2. Zeta Potential Measurement:

-

Technique: Laser Doppler Velocimetry.

-

Procedure: Measure the surface charge of the liposomes by determining their electrophoretic mobility in an electric field. This is particularly important for cationic liposomes used in gene delivery.

3. Encapsulation Efficiency:

-

Procedure:

-

Separate the unencapsulated drug or therapeutic agent from the liposomes using techniques like size exclusion chromatography or dialysis.

-

Lyse the liposomes using a detergent (e.g., Triton X-100) or an organic solvent to release the encapsulated content.

-

Quantify the amount of encapsulated substance using an appropriate analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC).

-

Calculate the encapsulation efficiency as the ratio of the amount of encapsulated drug to the total amount of drug used.

-

Protocol 3: In Vitro Membrane Fusion Assay

This fluorescence resonance energy transfer (FRET)-based assay can be used to study the fusogenic properties of DEPE-containing liposomes.

Materials:

-

Two populations of liposomes:

-

"Labeled" liposomes containing a FRET pair of lipid probes (e.g., NBD-PE as the donor and Rhodamine-PE as the acceptor).

-

"Unlabeled" target liposomes (which can mimic a biological membrane).

-

-

Fluorometer.

Procedure:

-

Prepare the labeled and unlabeled liposome populations separately using the thin-film hydration and extrusion method.

-

Mix the two liposome populations in a cuvette.

-

Monitor the fluorescence of the donor (NBD-PE) over time.

-

Induce fusion (e.g., by lowering the pH to mimic the endosomal environment).

-

Principle: When the labeled and unlabeled liposomes fuse, the FRET probes in the labeled liposome membrane are diluted into the membrane of the unlabeled liposome. This increases the distance between the donor and acceptor molecules, leading to a decrease in FRET efficiency and a corresponding increase in the donor's fluorescence intensity. The rate of this increase is a measure of the rate of membrane fusion.

References

- 1. pH-Responsive Liposomes of Dioleoyl Phosphatidylethanolamine and Cholesteryl Hemisuccinate for the Enhanced Anticancer Efficacy of Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assays of Volume Change, Membrane Fusion and Membrane Permeability—Note 14.3 | Thermo Fisher Scientific - HK [thermofisher.com]

The Dance of Lipids: An In-depth Technical Guide to the Interaction of DEPE and Fatty Acids in Cellular Membranes

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical interactions between dipalmitoylphosphatidylethanolamine (DEPE), a key phospholipid component of cellular membranes, and various fatty acids. Understanding these interactions is paramount for advancements in drug delivery, membrane biophysics, and the elucidation of disease mechanisms. This document provides a comprehensive overview of the structural and functional consequences of DEPE-fatty acid interplay, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams.

Core Concepts: The Significance of DEPE-Fatty Acid Interactions

Phosphatidylethanolamines (PEs), such as DEPE, are major constituents of biological membranes, playing a crucial role in membrane fusion, fission, and the regulation of membrane curvature.[1] The incorporation of free fatty acids into these membranes can significantly modulate their biophysical properties, including fluidity, phase behavior, and domain formation. These alterations, in turn, influence the function of membrane-embedded proteins and cellular signaling processes.[2] This guide focuses on the specific interactions between DEPE, a saturated phosphatidylethanolamine (B1630911), and a range of fatty acids, highlighting how fatty acid structure dictates membrane architecture.

Quantitative Analysis of DEPE-Fatty Acid Membrane Systems

The integration of fatty acids into DEPE membranes induces measurable changes in the structural parameters of the lipid bilayer. These alterations have been quantified through experimental techniques and molecular dynamics simulations, providing a detailed picture of the molecular rearrangements.

Structural Parameters of DEPE Membranes in the Presence of Fatty Acids

Molecular dynamics simulations have revealed subtle yet significant changes in bilayer thickness and area per lipid upon the incorporation of various fatty acids into a DEPE membrane at a 20:1 molar ratio.[3]

| System | Bilayer Thickness (nm) | Area per Lipid (nm²) |

| DEPE only | 4.93 ± 0.02 | 0.517 ± 0.007 |

| DEPE:Oleic Acid (OA) | 4.92 ± 0.02 | 0.515 ± 0.007 |

| DEPE:cis-Vaccenic Acid (cVcc) | 4.92 ± 0.02 | 0.514 ± 0.007 |

| DEPE:2-Hydroxyoleic Acid (2OHOA) | 4.90 ± 0.02 | 0.514 ± 0.007 |

| DEPE:2-Methyloleic Acid (2MOA) | 4.91 ± 0.02 | 0.515 ± 0.007 |

Table 1: Structural parameters of DEPE and DEPE:fatty acid systems as determined by molecular dynamics simulations. Data extracted from Cordomí et al., 2010.[3]

Hydrogen Bonding Interactions

The stability and structure of DEPE-fatty acid membranes are significantly influenced by hydrogen bond formation between the fatty acids, DEPE lipids, and surrounding water molecules. Molecular dynamics simulations provide insight into the average number of these hydrogen bonds.

| System | FA-DEPE H-bonds | FA-Water H-bonds | DEPE-Water H-bonds |

| DEPE:OA | 0.82 | 3.12 | 1.05 |

| DEPE:cVcc | 0.85 | 3.05 | 1.06 |

| DEPE:2OHOA | 1.50 | 3.98 | 1.04 |

| DEPE:2MOA | 0.75 | 3.19 | 1.05 |

Table 2: Average number of hydrogen bonds between fatty acids (FA), DEPE, and water molecules in simulated membrane systems. Data extracted from Cordomí et al., 2010.

Key Experimental Protocols

The characterization of DEPE-fatty acid interactions relies on a suite of biophysical techniques. This section outlines the fundamental methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the thermotropic phase behavior of lipid membranes. It measures the heat flow associated with phase transitions, providing information on the transition temperature (Tm) and enthalpy (ΔH).

Protocol for Analyzing DEPE-Fatty Acid Liposomes:

-

Liposome (B1194612) Preparation:

-

Co-dissolve DEPE and the desired fatty acid in a chloroform/methanol mixture (2:1, v/v) in a round-bottom flask.

-

Remove the organic solvent by rotary evaporation under a stream of nitrogen gas to form a thin lipid film.

-

Hydrate the lipid film with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing at a temperature above the gel-to-liquid crystalline phase transition temperature of DEPE.

-

To obtain unilamellar vesicles, the lipid suspension can be subjected to extrusion through polycarbonate filters of a defined pore size.

-

-

DSC Measurement:

-

Load the liposome suspension into an aluminum DSC pan and seal it.

-

Use an identical pan filled with the same buffer as a reference.

-

Place both pans in the DSC instrument.

-

Scan the temperature over a desired range (e.g., 20°C to 80°C) at a controlled rate (e.g., 1°C/min).

-

Record the differential heat flow between the sample and reference pans as a function of temperature.

-

-

Data Analysis:

-

Determine the onset temperature, peak temperature (Tm), and completion temperature of any observed phase transitions from the thermogram.

-

Calculate the enthalpy of the transition (ΔH) by integrating the area under the transition peak.

-

Compare the thermograms of pure DEPE liposomes with those containing different fatty acids to assess the impact on phase behavior.

-

X-Ray Diffraction

X-ray diffraction provides detailed structural information about the organization of lipid bilayers, including the lamellar repeat distance and the phase symmetry (e.g., lamellar, hexagonal).[3][4]

Methodology for DEPE-Fatty Acid Membranes:

-

Sample Preparation:

-

Prepare hydrated lipid samples as described for DSC.

-

Centrifuge the lipid dispersion to form a pellet.

-

Transfer the pellet into a sample holder suitable for X-ray diffraction analysis.

-

-

Data Acquisition:

-

Mount the sample in an X-ray diffractometer equipped with a temperature-controlled stage.

-

Expose the sample to a monochromatic X-ray beam.

-

Collect the scattered X-rays on a 2D detector.

-

Acquire diffraction patterns at various temperatures to study thermotropic phase transitions.

-

-

Data Analysis:

-

Analyze the positions and intensities of the diffraction peaks.

-

For lamellar phases, the repeat distance (d-spacing) can be calculated from the position of the Bragg peaks.

-

The appearance of new diffraction patterns can indicate a transition to a non-lamellar phase, such as the hexagonal HII phase.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful tool for investigating the structure, dynamics, and orientation of lipids and incorporated molecules within membranes.

General Protocol for Studying DEPE-Fatty Acid Interactions:

-

Sample Preparation:

-

Prepare multilamellar vesicles (MLVs) of DEPE and the fatty acid of interest.

-

Hydrate the lipid film with a buffered solution, often containing a deuterium (B1214612) source (e.g., D₂O) for locking the magnetic field.

-

Pack the hydrated lipid dispersion into an NMR rotor.

-

-

NMR Spectroscopy:

-

Perform ³¹P NMR to probe the headgroup region of DEPE. The lineshape of the ³¹P NMR spectrum is indicative of the lipid phase (e.g., an axially symmetric powder pattern for a lamellar phase and a different pattern with a reversed asymmetry for a hexagonal phase).

-

Utilize ²H NMR on specifically deuterated lipids or fatty acids to determine the order parameters of the acyl chains, providing a measure of membrane fluidity.

-

-

Data Interpretation:

-

Analyze the changes in the NMR spectra as a function of fatty acid incorporation and temperature to understand the effects on lipid phase, headgroup orientation, and acyl chain order.

-

Visualizing Interactions and Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the concepts and workflows discussed.

Caption: Molecular interactions between a fatty acid and DEPE in a lipid bilayer.

The incorporation of fatty acids can induce a transition from the lamellar (Lα) phase, which is characteristic of typical cell membranes, to a non-lamellar inverted hexagonal (HII) phase. This transition is crucial for processes like membrane fusion.

Caption: Lamellar to inverted hexagonal phase transition promoted by fatty acids.

The experimental workflow for characterizing these interactions often involves a multi-technique approach to gain a comprehensive understanding.

Caption: Integrated workflow for studying DEPE-fatty acid membrane interactions.

Conclusion and Future Directions

The interaction between DEPE and fatty acids is a nuanced process with significant implications for membrane structure and function. The type of fatty acid, particularly its chain length and degree of saturation, dictates the extent of perturbation to the DEPE bilayer. Saturated fatty acids tend to order the membrane, while unsaturated fatty acids introduce disorder and can promote the formation of non-lamellar phases.

Future research should focus on more complex lipid mixtures that better mimic the diversity of biological membranes. Investigating the influence of these interactions on the function of specific membrane proteins, such as ion channels and receptors, will be crucial for translating these biophysical findings into a physiological context and for the development of novel therapeutic strategies that target membrane properties. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and professionals to advance our understanding of these fundamental biological processes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Interactions of fatty acids with phosphatidylethanolamine membranes: X-ray diffraction and molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interactions of fatty acids with phosphatidylethanolamine membranes: X-ray diffraction and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Conical Conformation of Phosphatidylethanolamine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the structural and functional characteristics of phosphatidylethanolamine (B1630911) (PE), with a particular focus on the molecular determinants of its conical shape. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies for its study, and visualizes its role in critical cellular signaling pathways.

Executive Summary

Phosphatidylethanolamine is a ubiquitous phospholipid in biological membranes, playing a crucial role in a variety of cellular processes, including membrane fusion, fission, and the regulation of membrane protein function.[1][2] Its unique conical molecular geometry, arising from a small hydrophilic headgroup relative to its bulky hydrophobic acyl chains, is fundamental to these functions. This guide elucidates the biophysical basis of PE's shape and its implications for cellular signaling, providing a comprehensive resource for investigators in the field.

The Molecular Architecture of Phosphatidylethanolamine: The Basis of the Cone Shape

Phosphatidylethanolamine is a glycerophospholipid composed of a glycerol (B35011) backbone, two fatty acid chains, a phosphate (B84403) group, and an ethanolamine (B43304) headgroup.[1][3] The intrinsic shape of a phospholipid molecule can be described by the critical packing parameter (P), which is calculated as:

P = V / (a * l)

Where:

-

V is the volume of the hydrophobic acyl chains.

-

a is the cross-sectional area of the hydrophilic headgroup.

-

l is the length of the acyl chains.

A packing parameter of P < 1 results in a conical shape, P ≈ 1 results in a cylindrical shape, and P > 1 leads to an inverted cone shape.

The small size of the ethanolamine headgroup in PE results in a smaller cross-sectional area ('a') compared to phospholipids (B1166683) with bulkier headgroups like phosphatidylcholine (PC).[4] This, combined with the volume occupied by its two acyl chains, gives PE a packing parameter less than 1, resulting in its characteristic conical shape.[3] This contrasts with PC, which has a larger choline (B1196258) headgroup and a more cylindrical shape (P ≈ 1).

Quantitative Data on Phosphatidylethanolamine and its Components

The following table summarizes key quantitative data that contributes to the conical shape of PE.

| Parameter | Phosphatidylethanolamine (PE) | Phosphatidylcholine (PC) | Reference(s) |

| Headgroup Cross-Sectional Area (a) | ~38 Ų | ~50 - 71 Ų | [4][5] |

| Acyl Chain Volume (V) | |||

| * Volume of a CH₂ group (fluid phase) | ~27-28 ų | ~27-28 ų | [2] |

| * Volume of a terminal CH₃ group | ~54 ų | ~54 ų | [6] |

| * Example: Stearic Acid (18:0) Volume | ~503 ų (calculated) | ~503 ų (calculated) | [7] |

| Packing Parameter (P) | < 1 (Cone) | ≈ 1 (Cylinder) |

Calculation for the volume of a single stearic acid (18:0) acyl chain: (16 x Volume of CH₂) + Volume of CH₃ = (16 x 28 ų) + 54 ų = 502 ų. The total hydrophobic volume (V) for a di-stearoyl PE would be approximately 1004 ų.

The disparity in headgroup size is a primary determinant of the different shapes of PE and PC. The smaller headgroup of PE leads to a smaller 'a' value, which, for a similar acyl chain volume 'V', results in a packing parameter less than 1.

Experimental Protocols for Characterizing Phospholipid Shape

The conical shape of PE and the resulting polymorphic behavior of PE-containing membranes can be investigated using several biophysical techniques.

31P Nuclear Magnetic Resonance (NMR) Spectroscopy

31P NMR spectroscopy is a powerful non-invasive technique to determine the phase behavior of phospholipids in aqueous dispersions.[8][9] The lineshape of the 31P NMR spectrum is indicative of the motional averaging of the phosphate headgroup, which is dependent on the lipid phase.

Methodology:

-

Sample Preparation:

-

Data Acquisition:

-

Data Analysis:

-

Bilayer Phase: Lipids in a lamellar (bilayer) phase exhibit restricted, anisotropic motion, resulting in a characteristic broad, asymmetric powder pattern with a high-field shoulder.

-

Hexagonal (HII) Phase: The conical shape of PE can lead to the formation of inverted hexagonal (HII) phases, where the lipids are arranged in cylindrical micelles. In this phase, the lipids experience additional motional averaging from lateral diffusion around the cylinders, resulting in a reversed asymmetry and a lineshape that is approximately half the width of the bilayer spectrum.

-

Isotropic Phase: Isotropic phases, such as small vesicles or micelles, show a sharp, symmetric peak due to rapid, unrestricted tumbling.

-

Freeze-Fracture Electron Microscopy

Freeze-fracture electron microscopy provides a direct visualization of the ultrastructure of lipid assemblies, allowing for the identification of different lipid phases.[11][12]